molecular formula C23H21N7O2S B10924351 N-({2-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]hydrazinyl}carbonothioyl)-1,3-diphenyl-1H-pyrazole-4-carboxamide

N-({2-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]hydrazinyl}carbonothioyl)-1,3-diphenyl-1H-pyrazole-4-carboxamide

Cat. No.: B10924351
M. Wt: 459.5 g/mol
InChI Key: CYKIXFMENKCKAB-UHFFFAOYSA-N
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Description

N~4~-({2-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZINO}CARBOTHIOYL)-1,3-DIPHENYL-1H-PYRAZOLE-4-CARBOXAMIDE is a complex organic compound featuring a pyrazole core Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

The synthesis of N4-({2-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZINO}CARBOTHIOYL)-1,3-DIPHENYL-1H-PYRAZOLE-4-CARBOXAMIDE typically involves multi-step reactions starting from commercially available precursors. The synthetic route often includes the formation of the pyrazole ring through cyclocondensation reactions, followed by functionalization steps to introduce the hydrazino, carbothioyl, and carboxamide groups. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at positions adjacent to the nitrogen atoms. Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. .

Scientific Research Applications

N~4~-({2-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZINO}CARBOTHIOYL)-1,3-DIPHENYL-1H-PYRAZOLE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation .

Comparison with Similar Compounds

Similar compounds to N4-({2-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZINO}CARBOTHIOYL)-1,3-DIPHENYL-1H-PYRAZOLE-4-CARBOXAMIDE include other pyrazole derivatives such as:

Properties

Molecular Formula

C23H21N7O2S

Molecular Weight

459.5 g/mol

IUPAC Name

N-[[(2,5-dimethylpyrazole-3-carbonyl)amino]carbamothioyl]-1,3-diphenylpyrazole-4-carboxamide

InChI

InChI=1S/C23H21N7O2S/c1-15-13-19(29(2)27-15)22(32)25-26-23(33)24-21(31)18-14-30(17-11-7-4-8-12-17)28-20(18)16-9-5-3-6-10-16/h3-14H,1-2H3,(H,25,32)(H2,24,26,31,33)

InChI Key

CYKIXFMENKCKAB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)C(=O)NNC(=S)NC(=O)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C

Origin of Product

United States

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